Glycyl Roxadustat, a derivative of Roxadustat, is a novel compound primarily classified as a hypoxia-inducible factor prolyl hydroxylase inhibitor. It is used in the treatment of symptomatic anemia associated with chronic kidney disease. This compound functions by inhibiting the degradation of hypoxia-inducible factors, thereby promoting erythropoiesis through increased endogenous production of erythropoietin and improved iron metabolism. Glycyl Roxadustat has gained regulatory approval in various countries, including China and Japan, for its efficacy in managing anemia related to chronic kidney disease, both in patients undergoing dialysis and those not on dialysis .
Glycyl Roxadustat belongs to the class of organic compounds known as n-acyl-alpha amino acids. These compounds contain an alpha amino acid with an acyl group at the terminal nitrogen atom. The primary source of this compound is through synthetic routes developed by pharmaceutical companies like FibroGen Inc. Roxadustat itself has been classified as a small molecule drug and is included in various drug categories such as antianemic preparations and inhibitors of hypoxia-inducible factor prolyl hydroxylases .
The synthesis of Glycyl Roxadustat involves several chemical reactions that can be categorized into three main steps:
Glycyl Roxadustat has a complex molecular structure characterized by its specific arrangement of atoms. The chemical formula is , and it features multiple functional groups that contribute to its biological activity:
The three-dimensional structure can be analyzed using various computational chemistry tools that provide insights into its binding interactions with target proteins .
Glycyl Roxadustat primarily undergoes reversible reactions with hypoxia-inducible factor prolyl hydroxylases, leading to:
Additionally, Glycyl Roxadustat influences iron metabolism by reducing hepcidin levels, which facilitates better iron availability for hemoglobin synthesis .
The mechanism of action for Glycyl Roxadustat involves its role as a hypoxia-inducible factor prolyl hydroxylase inhibitor:
Glycyl Roxadustat exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective therapeutic outcomes when administered to patients suffering from anemia related to chronic kidney disease .
Glycyl Roxadustat is primarily utilized in clinical settings for:
Ongoing research aims to explore additional therapeutic applications while understanding its broader implications in hematological disorders .
CAS No.: 6596-96-9
CAS No.: 6740-85-8
CAS No.:
CAS No.:
CAS No.: 951163-61-4
CAS No.: 8028-48-6